molecular formula C17H17FN2O3 B11078164 2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11078164
M. Wt: 316.33 g/mol
InChI Key: FIAWDZJPJHQTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a dimethoxymethyl group and a fluorophenyl group attached to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method involves the reaction of 2-aminoacetophenones with iso(thio)cyanates in the presence of Selectfluor, a fluorinating agent . The reaction conditions can be adjusted to yield either difluoromethyl or monofluoromethyl quinazolinones, depending on the presence or absence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

2-(dimethoxymethyl)-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H17FN2O3

Molecular Weight

316.33 g/mol

IUPAC Name

2-(dimethoxymethyl)-3-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C17H17FN2O3/c1-22-17(23-2)15-19-14-6-4-3-5-13(14)16(21)20(15)12-9-7-11(18)8-10-12/h3-10,15,17,19H,1-2H3

InChI Key

FIAWDZJPJHQTFN-UHFFFAOYSA-N

Canonical SMILES

COC(C1NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F)OC

solubility

>47.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.